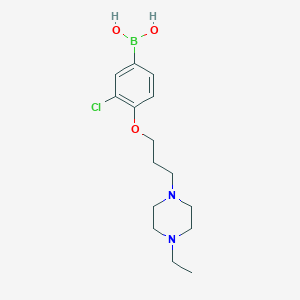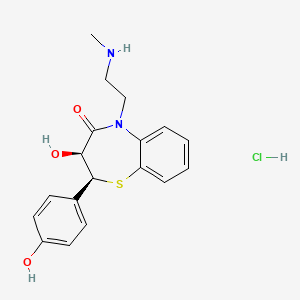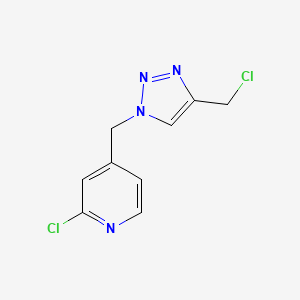![molecular formula C11H15N3O B1434388 2-(环丙基甲基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮 CAS No. 1710195-27-9](/img/structure/B1434388.png)
2-(环丙基甲基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮
描述
Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. They are known for their various biological activities and are used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of pyridazinones often involves the reaction of 1,3-diketones with hydrazine . The specific synthesis process for “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by a six-membered ring containing two nitrogen atoms. The specific structure of “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” would include additional functional groups attached to this ring .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present . The specific reactions for “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyridazinones, in general, are known for their stability and reactivity .科学研究应用
相关化合物的合成和反应:Alonazy、Al-Hazimi 和 Korraa (2009) 的一项研究涉及合成一系列与所讨论化合物在结构上相关的吡啶并酮。然后将这些化合物转化为各种衍生物,并测试其抗菌活性,尽管在这方面显示出可忽略的结果 (Alonazy, Al-Hazimi, & Korraa, 2009)。
意外转化和抗菌活性:Anusevičius 等 (2014) 描述了 1-(4-氯苯基)-2-甲基-4-氧代-1,4,5,6-四氢吡啶-3-羧酸乙酯(一种与 2-(环丙基甲基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮相关的化合物)的转化。本研究探讨了该化合物与不同肼反应形成各种衍生物,其中一些衍生物表现出较弱的抗菌活性 (Anusevičius 等,2014)。
用于合成吡啶并酮的开环反应:Sathishkannan、Tamilarasan 和 Srinivasan (2017) 研究了反式-2-芳基-3-芳基-环丙烷-1,1-二羧酸酯与肼的开环反应,导致形成环丙烷稠合的吡啶并酮。本研究与所讨论的化合物具有结构相似性,因此具有相关性 (Sathishkannan, Tamilarasan, & Srinivasan, 2017)。
使用卤水虾试验进行生物活性评估:Asif (2013) 的一项研究评估了某些 6-芳基-4,5-二氢吡啶并[3,2H]-酮衍生物的细胞毒性,这些衍生物在结构上与您感兴趣的化合物相似。该研究发现这些化合物具有显着的细胞毒性,表明其潜在的药用价值 (Asif, 2013)。
作用机制
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with anti-inflammatory, antiplatelet, analgesic, cytotoxic, and antihypertensive activities , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that the pharmacodynamic profile of pyridazinone derivatives can be influenced by structural changes . For instance, an increase in affinity was observed with an increase in the polymethylene chain length in the series with maximum activity up to six and seven carbon chain lengths .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Some pyridazine derivatives have been shown to have effects on germination, morphogenesis, peroxidase activity, and lignan content in common bean (phaseolus vulgaris l) plants .
未来方向
生化分析
Biochemical Properties
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
The effects of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in gastric adenocarcinoma cells, leading to cell blebbing and apoptosis . Additionally, it affects the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles, which is crucial for regulating cardiac contractility . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by facilitated diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, which help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles .
属性
IUPAC Name |
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-5-9-6-12-4-3-10(9)13-14(11)7-8-1-2-8/h5,8,12H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYRAUQULUAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)

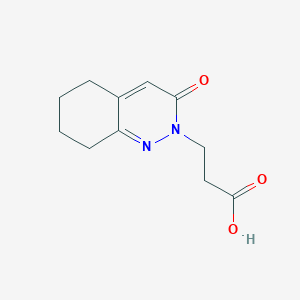

![Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1434312.png)
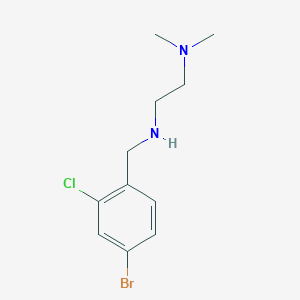
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)



